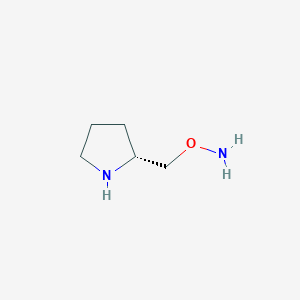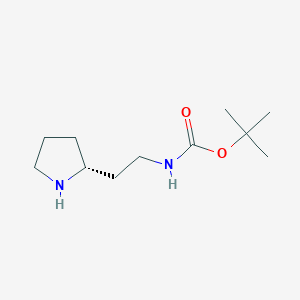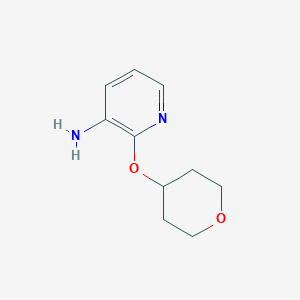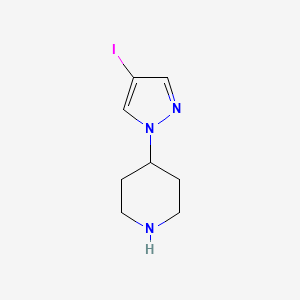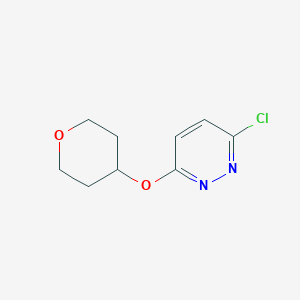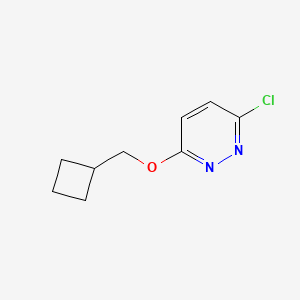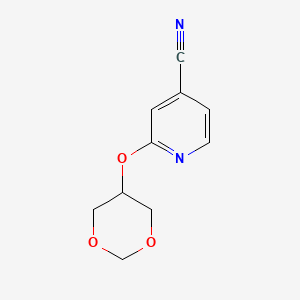
2-(1,3-Dioxan-5-yloxy)isonicotinonitrile
Overview
Description
“2-(1,3-Dioxan-5-yloxy)isonicotinonitrile” is a chemical compound with the molecular formula C10 H10 N2 O3 . It is used in life science research .
Molecular Structure Analysis
The molecular structure of “2-(1,3-Dioxan-5-yloxy)isonicotinonitrile” consists of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The molecular weight of “2-(1,3-Dioxan-5-yloxy)isonicotinonitrile” is 206.201 .Scientific Research Applications
NMR Spectra and Configurations
- Research has focused on understanding the configurations of certain dioxan derivatives through NMR spectra and H-bonding studies. This is exemplified in the study of cis and trans isomers of 2-substituted 5-acetyl-5-methyl-1,3-dioxans (Crabb & Newton, 1970).
Polymer Synthesis
- Dioxan derivatives have been used in the synthesis of polymers, like the anionic ring-opening polymerization reactions for making poly(2‐ethyl‐2‐hydroxymethyltrimethylene carbonate) (Kühling et al., 1991).
Antioxidant Activity
- The antioxidant activities of synthesized compounds related to dioxan have been compared with known antioxidants like ascorbic acid, showing potential in biochemical applications (Kadhum et al., 2011).
Enantioselective Syntheses
- Studies on 1,3-Dioxan-5-yl diazoacetates have provided valuable insights into enantioselective carbon-hydrogen insertion reactions, important in organic synthesis (Doyle et al., 1999).
Chemoprevention Agents
- 2,5-Disubstituted 1,3-dioxacycloalkanes, including dioxan derivatives, have shown anti-inflammatory activity and potential as chemoprevention agents (Rüger et al., 2010).
Biocompatible Polymers
- Certain acrylate monomers with dioxan groups have been synthesized for creating thermoresponsive copolymers, useful in biomedical applications (Qiao et al., 2010).
Hemoglobin Modifiers
- Isomeric series of 2-(aryloxy)-2-methylpropionic acids, related to dioxan structures, have been studied for their potential in modifying the oxygen affinity of human hemoglobin, suggesting clinical applications (Randad et al., 1991).
Fluorescent Tag Development
- Dioxan derivatives have been explored in the development of boron fluorescent complexes, with applications in imaging techniques (Moiola et al., 2019).
Nucleoside Analogues
- Research has been conducted on 1,3-dioxan-5-yl pyrimidine nucleoside analogues as higher homologues of antiviral and anticancer 1,3-dioxolanes, showing significance in pharmaceutical research (Cadet et al., 1998).
properties
IUPAC Name |
2-(1,3-dioxan-5-yloxy)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c11-4-8-1-2-12-10(3-8)15-9-5-13-7-14-6-9/h1-3,9H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAQUUWMRUTLPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCO1)OC2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxan-5-yloxy)isonicotinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine](/img/structure/B1393968.png)
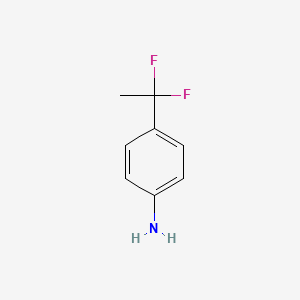
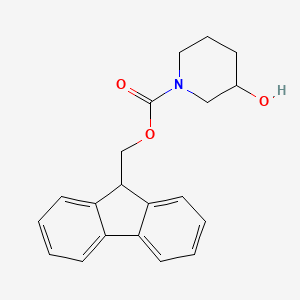
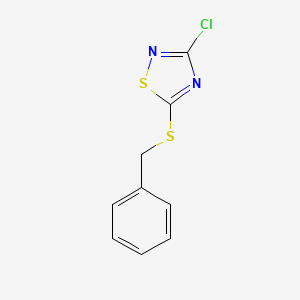
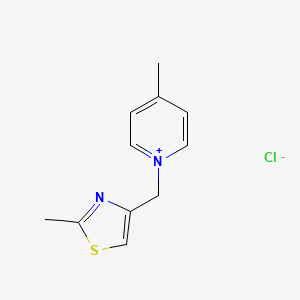
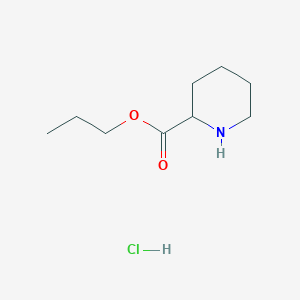
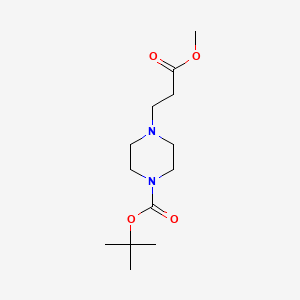
![9H-fluoren-9-ylmethyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate](/img/structure/B1393982.png)
